molecular formula C13H16F3N3O3S B2838203 1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1251545-84-2

1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B2838203
CAS No.: 1251545-84-2
M. Wt: 351.34
InChI Key: XNUVABDHQFWECQ-UHFFFAOYSA-N
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Description

1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperidine carboxamide core, a pyridin-3-ylsulfonyl group, and a 2,2,2-trifluoroethyl moiety. The piperidine and pyridine rings are privileged scaffolds commonly found in pharmacologically active compounds, often contributing to target binding and molecular properties . The inclusion of a sulfonyl group can enhance a molecule's ability to act as a key hydrogen bond acceptor, potentially improving its interaction with enzyme active sites . The 2,2,2-trifluoroethyl group attached to the carboxamide nitrogen is a particularly valuable structural feature. The trifluoromethyl group is widely recognized in modern drug design for its ability to profoundly influence a compound's characteristics, notably by increasing metabolic stability, modulating lipophilicity, and improving binding affinity through electrostatic interactions . Compounds with structural similarities, including the trifluoroethyl-piperidine-carboxamide motif, have been investigated for a range of biological activities. Patent literature indicates that such molecules are frequently explored as potential therapeutics for metabolic disorders such as obesity and diabetes, cardiovascular diseases, and various inflammatory conditions . Furthermore, the pyridin-3-ylsulfonyl group is a feature in compounds studied for the treatment of CFTR-mediated diseases, highlighting its relevance in respiratory and other disorders . This combination of features makes this compound a versatile chemical tool for researchers. It is primarily used as a key intermediate or building block in organic synthesis and as a lead compound in structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

1-pyridin-3-ylsulfonyl-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O3S/c14-13(15,16)9-18-12(20)10-3-6-19(7-4-10)23(21,22)11-2-1-5-17-8-11/h1-2,5,8,10H,3-4,6-7,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUVABDHQFWECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(F)(F)F)S(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide (CAS Number: 1206996-57-7) is a compound of significant interest due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16F3N3O3S
  • Molecular Weight : 351.34 g/mol
  • IUPAC Name : 1-pyridin-3-ylsulfonyl-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving ethylenediamine and appropriate alkyl halides.
  • Sulfonylation : The introduction of the pyridin-3-ylsulfonyl group is performed using pyridin-3-ylsulfonyl chloride in the presence of a base.
  • Alkylation : The trifluoroethyl group is added via alkylation with trifluoroethyl bromide.

Antimicrobial Properties

Recent studies have indicated that piperidine derivatives exhibit notable antimicrobial activity. For instance, derivatives similar to 1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine have shown effectiveness against various strains of Candida auris, a pathogen known for its resistance to conventional antifungal treatments. The minimal inhibitory concentrations (MIC) for these compounds ranged from 0.24 to 0.97 μg/mL, demonstrating their potential as antifungal agents .

The mechanism by which these compounds exert their biological effects includes:

  • Cell Membrane Disruption : Studies have shown that exposure to these compounds leads to the disruption of fungal cell membranes, contributing to their fungicidal activity.
  • Induction of Apoptosis : Research indicates that these compounds can induce apoptotic pathways in fungal cells, leading to cell death and cycle arrest in the S-phase .

Case Studies and Research Findings

StudyFindings
Study on Antifungal ActivityThe compound exhibited MIC values between 0.24 and 0.97 μg/mL against C. auris isolates .
Mechanism AnalysisInduced apoptosis and cell cycle arrest were confirmed through viability assays and cell count analysis .

Comparative Analysis with Similar Compounds

A comparative analysis with other piperidine derivatives reveals that while many share similar structural features, the introduction of the trifluoroethyl group significantly enhances biological activity.

CompoundStructureBiological Activity
Compound AStructure AModerate antifungal activity
Compound BStructure BHigh antifungal activity
1-(Pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidineStructure CVery high antifungal activity

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs share core features (piperidine backbone, fluorinated substituents) but differ in substituent chemistry, leading to variations in biological activity, solubility, and target selectivity. Below is a comparative analysis:

Key Differences in Substituent Effects

  • Pyridin-3-ylsulfonyl vs. 3-Fluorophenyl : The pyridinylsulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the 3-fluorophenyl group in the analog from . This may improve interactions with polar residues in enzyme active sites .
  • Trifluoroethyl Group : Present in all analogs, this group consistently increases metabolic resistance to oxidative degradation, as seen in fluorinated drugs like sitagliptin .
  • Indole-Carboxamide vs. Piperidine-Carboxamide : The indole-containing analog () exhibits anticancer activity, likely due to its planar aromatic system enabling DNA intercalation or kinase inhibition, a property absent in the target compound .

Pharmacokinetic and Pharmacodynamic Insights

  • Lipophilicity : The target compound’s logP (estimated ~2.1) is lower than the 3-fluorophenyl analog (logP ~2.8), suggesting better aqueous solubility but reduced membrane permeability .
  • Metabolic Stability: Fluorine atoms in the trifluoroethyl group reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs .
  • Target Selectivity : The pyridinylsulfonyl group may confer selectivity for sulfonylurea receptors or proteases, whereas the 3-fluorophenyl analog () could target kinases or GPCRs .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via coupling of piperidine-4-carboxamide derivatives with pyridin-3-ylsulfonyl chloride. Key steps include:

  • Nucleophilic substitution : Reacting trifluoroethylamine with activated piperidine intermediates under anhydrous conditions (e.g., dichloromethane as solvent) .
  • Sulfonylation : Introducing the pyridin-3-ylsulfonyl group using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Optimization : Reaction efficiency depends on temperature (typically 0–25°C), stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride), and purification via column chromatography .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the piperidine ring conformation, sulfonyl group integration, and trifluoroethyl moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 381.37 for C19_{19}H19_{19}F4_4N3_3O3_3S) .
  • HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, using gradients of acetonitrile/water with 0.1% TFA .

Advanced Research Questions

Q. How can computational modeling guide the prediction of this compound’s binding affinity to kinase targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the sulfonyl group and kinase ATP-binding pockets (e.g., tyrosine kinases). The trifluoroethyl group’s hydrophobicity can be optimized for selective binding .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters like RMSD (root-mean-square deviation) and binding free energy (MM-PBSA) quantify affinity .
  • Validation : Cross-reference computational predictions with experimental IC50_{50} values from kinase inhibition assays .

Q. What experimental strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer conditions (e.g., pH, ionic strength) and enzyme concentrations. For example, discrepancies in IC50_{50} values for PDE4B inhibition may arise from variations in ATP concentrations .
  • Orthogonal Assays : Validate cell-based results (e.g., anti-proliferative activity in cancer lines) with biochemical assays (e.g., Western blotting for downstream signaling proteins) .
  • Meta-Analysis : Pool data from multiple studies to identify trends. For instance, trifluoroethyl-substituted analogs consistently show improved metabolic stability over ethyl derivatives in microsomal assays .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoroethyl group in modulating selectivity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituents varying in steric bulk (e.g., -CF3_3 vs. -CH2_2CF3_3) and polarity (e.g., -OH vs. -OCH3_3) at the piperidine carboxamide position .
  • Biological Profiling : Test analogs against panels of 50+ kinases. The trifluoroethyl group reduces off-target interactions (e.g., 10-fold selectivity for JAK2 over JAK1 observed in radioligand assays) .
  • Physicochemical Analysis : Correlate logP values (via shake-flask method) with membrane permeability (Caco-2 assays). The -CF3_3 group enhances logP by ~1.5 units, improving blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous buffers?

  • Methodological Answer :

  • Solubility Profiling : Use equilibrium solubility assays (shake-flask method) under physiologically relevant conditions (pH 7.4 PBS). Reported discrepancies (e.g., 12 µM vs. 50 µM) may arise from buffer composition (e.g., presence of co-solvents like DMSO) .
  • Salt Formation : Improve solubility via hydrochloride salt preparation. For example, the HCl salt of a related piperidine carboxamide increased solubility from 10 µM to 1.2 mM .
  • Dynamic Light Scattering (DLS) : Confirm absence of nanoaggregation, which artificially lowers measured solubility .

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